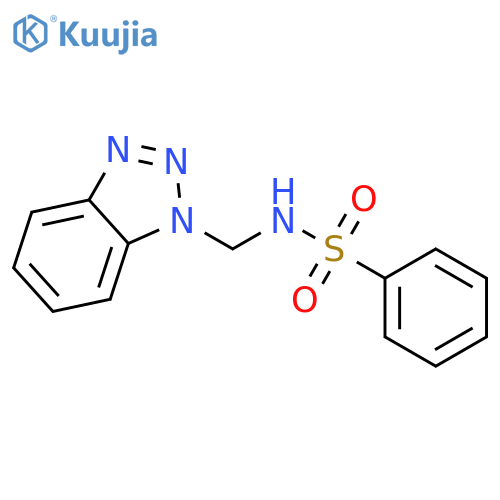

Cas no 28539-12-0 (Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)-)

Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)-

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide

- SCHEMBL9138157

- SR-01000197709

- Oprea1_313590

- N-[(1H-1,2,3-benzotriazol-1-yl)methyl]benzenesulfonamide

- SR-01000197709-1

- Oprea1_333645

- N-(benzotriazol-1-ylmethyl)benzenesulfonamide

- 28539-12-0

- CBDivE_006414

-

- インチ: InChI=1S/C13H12N4O2S/c18-20(19,11-6-2-1-3-7-11)14-10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2

- InChIKey: NHRBHQGVKDGRPF-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 288.06809681Da

- どういたいしつりょう: 288.06809681Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 417

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 85.3Ų

Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01F8JS-100mg |

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |

28539-12-0 | 95% | 100mg |

$283.00 | 2024-05-07 | |

| A2B Chem LLC | AX89736-1g |

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |

28539-12-0 | 95% | 1g |

$2150.00 | 2024-04-20 | |

| 1PlusChem | 1P01F8JS-1g |

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |

28539-12-0 | 95% | 1g |

$2357.00 | 2024-05-07 | |

| eNovation Chemicals LLC | Y1247145-100mg |

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |

28539-12-0 | 95% | 100mg |

$475 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1247145-100mg |

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |

28539-12-0 | 95% | 100mg |

$500 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1247145-250mg |

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |

28539-12-0 | 95% | 250mg |

$465 | 2023-05-17 | |

| A2B Chem LLC | AX89736-100mg |

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |

28539-12-0 | 95% | 100mg |

$245.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1247145-1g |

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |

28539-12-0 | 95% | 1g |

$3740 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1247145-1g |

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |

28539-12-0 | 95% | 1g |

$3535 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1247145-250mg |

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |

28539-12-0 | 95% | 250mg |

$465 | 2023-01-30 |

Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)- 関連文献

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)-に関する追加情報

Research Brief on Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)- (CAS: 28539-12-0): Recent Advances and Applications

Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)- (CAS: 28539-12-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and emerging applications in drug discovery.

Recent studies have highlighted the compound's role as a versatile building block in organic synthesis, particularly in the construction of benzotriazole-containing molecules. The presence of both benzenesulfonamide and benzotriazole moieties in its structure provides opportunities for diverse chemical modifications, making it valuable for structure-activity relationship (SAR) studies in medicinal chemistry programs.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor in developing carbonic anhydrase inhibitors. Researchers successfully modified the benzenesulfonamide group to create derivatives with selective inhibition profiles against various carbonic anhydrase isoforms, showing promise for treating glaucoma and certain cancers.

In the field of antimicrobial research, a team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 28539-12-0 exhibited potent activity against drug-resistant bacterial strains. The benzotriazole component was found to enhance membrane permeability, while the sulfonamide group contributed to target specificity, suggesting potential for developing novel antibiotics.

From a synthetic chemistry perspective, advancements have been made in the green synthesis of this compound. A 2024 Nature Communications paper described a catalytic method using recyclable palladium nanoparticles that improved the yield of 28539-12-0 by 35% while reducing hazardous waste generation compared to traditional routes.

Ongoing preclinical studies are investigating the compound's potential in neurological applications. Preliminary data presented at the 2024 American Chemical Society meeting indicated that certain fluorinated analogs show blood-brain barrier penetration and neuroprotective effects in animal models of Parkinson's disease, though further validation is required.

The pharmaceutical industry has shown growing interest in this scaffold, with several patent applications filed in 2023-2024 covering novel crystalline forms and pharmaceutical compositions of 28539-12-0 derivatives. These developments suggest increasing recognition of its value in drug development pipelines.

Future research directions include exploring the compound's potential in targeted protein degradation (PROTAC technology) and as a warhead in covalent inhibitor design. The unique reactivity profile of both functional groups offers interesting possibilities for innovative therapeutic approaches that are currently under investigation in academic and industrial laboratories worldwide.

28539-12-0 (Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)-) 関連製品

- 2228716-54-7(3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol)

- 824426-32-6(Azidoacetic Acid NHS ester)

- 10414-81-0(2'-Amino-2'-deoxyadenosine)

- 173601-36-0(2-(2,4,6-trimethylphenyl)ethanimidamide)

- 478257-04-4(3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)

- 300827-87-6(Desvenlafaxine Hydrochloride)

- 2097993-21-8(4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)cyclohexane-1-carboxylic acid)

- 13992-25-1(β-D-Glucopyranosyl Azide 2,3,4,6-Tetraacetate)

- 332022-22-7(1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-)

- 1241123-20-5(2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno2,3-dpyrimidin-4-one)